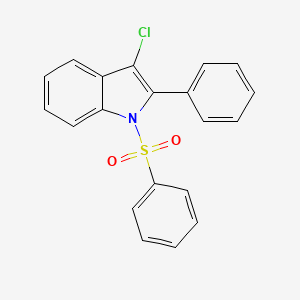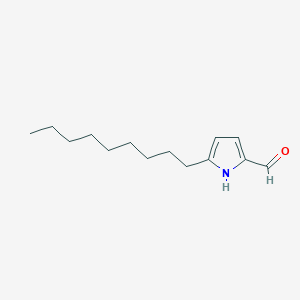
5-Nonyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nonyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C14H23NO. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a nonyl group attached to the pyrrole ring, which significantly influences its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nonyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of nonylamine with pyrrole-2-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nonyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: Alkylation and acylation reactions can introduce different substituents on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: 5-Nonyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-Nonyl-1H-pyrrole-2-methanol.
Substitution: Various alkylated or acylated pyrrole derivatives.
Applications De Recherche Scientifique
5-Nonyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Nonyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity. This interaction is mediated by the aldehyde group, which is highly reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-carboxaldehyde: A simpler analog without the nonyl group.
5-Methyl-1H-pyrrole-2-carbaldehyde: Contains a methyl group instead of a nonyl group.
5-(Methoxymethyl)-1H-pyrrole-2-carbaldehyde: Features a methoxymethyl group.
Uniqueness: 5-Nonyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the long nonyl chain, which imparts distinct hydrophobic properties and influences its reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired .
Propriétés
Numéro CAS |
89631-84-5 |
|---|---|
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
5-nonyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-9-13-10-11-14(12-16)15-13/h10-12,15H,2-9H2,1H3 |
Clé InChI |
AEQRJBZYKXKSJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


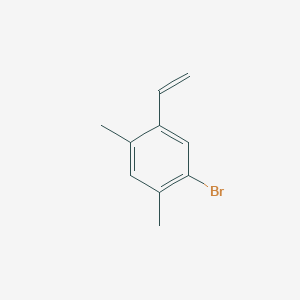
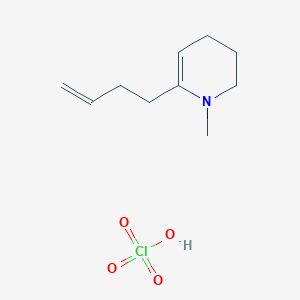
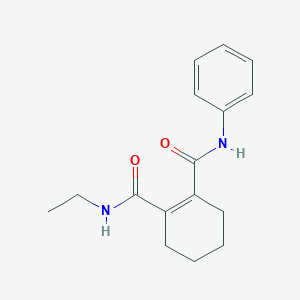

![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)
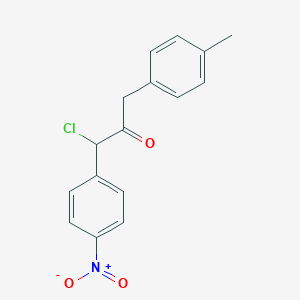
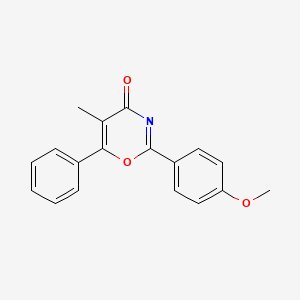
![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)
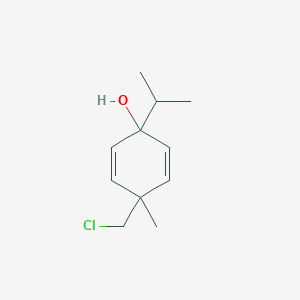

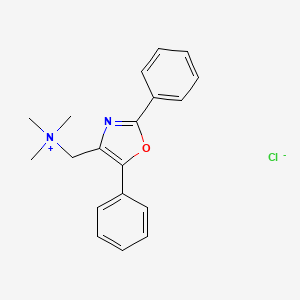
![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)
